Mass Spectrometric Differentiation: 1,5-Dibromopentane-d4 (+4 Da Shift) vs. Unlabeled Compound vs. d10 Alternative
1,5-Dibromopentane-d4 provides a +4 Da mass shift (MW 233.97) relative to the unlabeled parent compound (MW 229.95), enabling baseline mass resolution in quadrupole and time-of-flight MS instruments . This 4 Da differential is optimal for avoiding natural isotopic abundance interference from the analyte‘s 79Br/81Br pattern, which can generate +2 Da signals that overlap with smaller mass shifts (e.g., d2-labeled analogs) . In contrast, 1,5-dibromopentane-d10 (MW ~239.98, +10 Da shift) exhibits measurable chromatographic isotope effects, with retention time shifts of 0.8-2.5 seconds in reversed-phase LC-MS [1].
| Evidence Dimension | Molecular weight and mass spectrometric separation |
|---|---|
| Target Compound Data | MW 233.97 g/mol; +4 Da mass shift; four deuterium atoms at 1,1,5,5 positions |
| Comparator Or Baseline | Unlabeled 1,5-dibromopentane: MW 229.95 g/mol; 1,5-dibromopentane-d10: MW ~239.98 g/mol (+10 Da shift) |
| Quantified Difference | +4 Da (target vs. unlabeled); -6 Da shift relative to d10 analog |
| Conditions | Mass spectrometry; molecular weight determination via ESI-MS or EI-MS |
Why This Matters
The +4 Da mass shift provides unambiguous quantitation while minimizing chromatographic isotope effects that compromise co-elution with the analyte.
- [1] Iyer SS, et al. Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. J Chromatogr Sci. 2004;42(8):383-387. View Source
